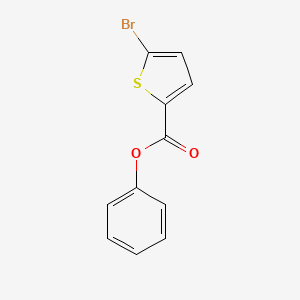

Phenyl 5-bromothiophene-2-carboxylate

Description

Significance of Bromothiophene and Thiophene (B33073) Carboxylate Scaffolds in Synthetic Organic Chemistry

Bromothiophene and thiophene carboxylate scaffolds are fundamental building blocks in synthetic organic chemistry due to their versatile reactivity and the wide-ranging applications of their derivatives. The thiophene nucleus is a key component in numerous compounds exhibiting diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. chemicalbook.com This has established thiophene derivatives as crucial entities in the development of new therapeutic agents. chemicalbook.commdpi.com

The presence of a bromine atom on the thiophene ring, as seen in 5-bromothiophene-2-carboxylic acid, is of particular synthetic importance. The bromine atom serves as a versatile functional handle, enabling a variety of carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are frequently employed to substitute the bromine atom with various aryl or vinyl groups. researchgate.netnih.gov This strategy allows for the construction of complex molecular architectures and the generation of libraries of compounds for biological screening. mdpi.commdpi.com

The carboxylic acid group, on the other hand, provides another site for chemical modification. It can be readily converted into a range of derivatives, including esters, amides, and acid chlorides. mdpi.com This derivatization is a common strategy to modulate the biological activity and pharmacokinetic properties of thiophene-based molecules. For instance, the esterification of 5-bromothiophene-2-carboxylic acid is a key step in the synthesis of precursors for novel antibacterial agents and compounds with spasmolytic activity. researchgate.netmdpi.com

The combination of a reactive bromine atom and a modifiable carboxylate group within the same molecule makes bromothiophene carboxylates highly valuable intermediates. They provide a platform for introducing diversity at two different positions on the thiophene scaffold, leading to the synthesis of a broad spectrum of functionalized molecules for various applications, from pharmaceuticals to organic electronics. researchgate.net

Scope of Phenyl 5-bromothiophene-2-carboxylate within Thiophene Ester Chemistry

Within the broader class of thiophene esters, this compound serves primarily as a key synthetic intermediate. Its structure combines the reactive 5-bromo-thiophene core with a phenyl ester group. While specific research focusing exclusively on this particular ester is limited, its role and utility can be understood from the extensive studies on analogous alkyl esters, such as methyl, pentyl, and 2-ethylhexyl 5-bromothiophene-2-carboxylates. researchgate.netmdpi.comrsc.org

The synthesis of this compound would typically proceed via standard esterification methods. These include the reaction of 5-bromothiophene-2-carboxylic acid with phenol (B47542), often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or by converting the carboxylic acid to its more reactive acid chloride followed by reaction with phenol. mdpi.com

The primary synthetic application of this compound is as a precursor in palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond is selectively activated by the palladium catalyst, allowing for the introduction of a new substituent at the 5-position of the thiophene ring, while the phenyl carboxylate group at the 2-position remains intact. This strategy is widely used to synthesize various 5-arylthiophene-2-carboxylates. The resulting products are investigated for their biological activities or used as building blocks for more complex molecules, including polymers and dyes for materials science applications. mdpi.comsigmaaldrich.com

The table below outlines the typical synthesis of related 5-bromothiophene-2-carboxylate esters, which serves as a model for the preparation and subsequent reaction of the phenyl ester.

| Ester Derivative | Starting Materials | Reaction Type | Key Reagents | Typical Use of Product |

|---|---|---|---|---|

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 5-Bromothiophene-2-carboxylic acid, 2-Ethylhexanol | Steglich Esterification | DCC, DMAP | Intermediate for Suzuki coupling to produce antibacterial agents mdpi.com |

| Pentyl 5-bromothiophene-2-carboxylate | 5-Bromothiophene-2-carboxylic acid, Amyl alcohol | Esterification | DCC, DMAP | Intermediate for Suzuki coupling to produce spasmolytic agents researchgate.net |

| Methyl 5-bromothiophene-2-carboxylate | 5-Bromothiophene-2-carboxylic acid, Methanol (B129727) | Fischer Esterification | H₂SO₄ (conc.) | Intermediate for porphyrin sensitizers in solar cells rsc.org |

The research findings on these analogous esters underscore the scope of this compound as a valuable building block. Its utility lies in its ability to participate in reactions that build molecular complexity, leading to the development of novel compounds with potential applications in medicine and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrO2S |

|---|---|

Molecular Weight |

283.14 g/mol |

IUPAC Name |

phenyl 5-bromothiophene-2-carboxylate |

InChI |

InChI=1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H |

InChI Key |

YGCVSYPOXGGLNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 5 Bromothiophene 2 Carboxylate and Analogues

Esterification Routes to 5-Bromothiophene-2-carboxylate Derivatives

The formation of the phenyl ester bond in Phenyl 5-bromothiophene-2-carboxylate is achieved by reacting the precursor, 5-bromothiophene-2-carboxylic acid, with phenol (B47542). Various esterification methods can be employed, ranging from classic acid catalysis to milder, coupling agent-mediated reactions.

Steglich esterification is a highly effective method for forming esters under mild conditions, making it suitable for substrates that may be sensitive to harsher acidic or basic environments. nih.gov This reaction typically utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov The presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is crucial for accelerating the reaction and improving yields, especially with sterically demanding alcohols. nih.govresearchgate.net

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. nih.gov DMAP, being a stronger nucleophile than the alcohol, then intercepts this intermediate to form a reactive acylpyridinium salt ("active ester"). This species readily undergoes nucleophilic attack by the alcohol (or phenol) to yield the desired ester and releases DMAP to re-enter the catalytic cycle. The carbodiimide is consumed, forming a stable urea (B33335) byproduct (e.g., dicyclohexylurea, DCU) that is often insoluble in the reaction solvent and can be removed by filtration. nih.gov

This method has been successfully applied to the synthesis of various esters of 5-bromothiophene-2-carboxylic acid. For instance, the reaction of 5-bromothiophene-2-carboxylic acid with alcohols in the presence of DCC and a catalytic amount of DMAP in a solvent like dichloromethane (B109758) (DCM) provides the corresponding esters in good yields. rsc.orginpressco.com

Table 1: Representative Conditions for Steglich Esterification

| Carboxylic Acid | Alcohol/Phenol | Coupling Agent | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 5-bromothiophene-2-carboxylic acid | Phenol | DCC | DMAP (cat.) | DCM | Good |

| Substituted Carboxylic Acid | (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol | DCC | DMAP (cat.) | MDC | Not specified |

| 5-bromothiophene-3-carboxylic acid | 2-butyloctanol | DCC | DMAP | DCM | 87% |

Beyond the Steglich protocol, other catalytic methods are available for the esterification of thiophene (B33073) carboxylic acids. Traditional Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common and cost-effective method. For example, methyl 5-bromothiophene-2-carboxylate can be prepared by refluxing the corresponding carboxylic acid in methanol (B129727) with concentrated sulfuric acid.

More advanced catalytic systems have also been developed. Vanadium, iron, and molybdenum complexes, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have been shown to catalyze the reaction of thiophene with a CCl₄-ROH system to produce 2-thiophenecarboxylate esters in yields ranging from 44-85%. The proposed mechanism involves the initial formation of 2-trichloromethylthiophene, which then undergoes alcoholysis to form the ester.

The direct precursor for this compound is 5-bromothiophene-2-carboxylic acid. This intermediate is typically synthesized via the electrophilic bromination of thiophene-2-carboxylic acid. The thiophene ring is highly activated towards electrophilic aromatic substitution, and the positions adjacent to the sulfur atom (alpha-positions, C2 and C5) are the most reactive.

The carboxylic acid group at the C2 position is an electron-withdrawing, deactivating group. However, it directs incoming electrophiles primarily to the C5 position. This regioselectivity is due to the resonance stabilization of the cationic intermediate (the arenium ion) formed during the substitution process. libretexts.org The intermediate for substitution at C5 is more stable than the one formed by attack at C4.

Common brominating agents for this transformation include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS). rsc.org The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile (Br⁺ or a polarized bromine source) attacks the electron-rich thiophene ring, leading to the formation of the 5-bromo isomer as the major product. libretexts.orgresearchgate.net

Functionalization Strategies for this compound and Related Structures

The bromine atom on the this compound scaffold serves as a versatile functional handle, enabling the construction of more complex molecules, particularly through carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The bromo-substituted thiophene ring is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl structures by coupling an organoboron species (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govyonedalabs.com Aryl bromides are common electrophiles for this reaction. yonedalabs.com

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : A low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ester, forming a Pd(II) intermediate. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. youtube.com

A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govacs.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or those based on a biaryl scaffold often providing highly active catalysts that can facilitate challenging couplings, even at room temperature or with low catalyst loadings. nih.gov Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), while solvents typically consist of ethers like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often with the addition of water. nih.govyoutube.com

This methodology has been applied to 5-bromothiophene-2-carboxylate esters, allowing for the synthesis of a wide array of 5-arylthiophene-2-carboxylate derivatives by coupling with various arylboronic acids. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives

| Thiophene Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent System | Temperature |

|---|---|---|---|---|---|

| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90°C |

| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Room Temp |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100°C |

Compound Index

| Compound Name |

|---|

| This compound |

| 5-bromothiophene-2-carboxylic acid |

| Phenol |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| 4-dimethylaminopyridine (DMAP) |

| dicyclohexylurea (DCU) |

| dichloromethane (DCM) |

| methyl 5-bromothiophene-2-carboxylate |

| methanol |

| sulfuric acid |

| 2-trichloromethylthiophene |

| thiophene-2-carboxylic acid |

| bromine |

| acetic acid |

| N-bromosuccinimide (NBS) |

| boronic acid |

| palladium(II) acetate (Pd(OAc)₂) |

| tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| SPhos |

| potassium carbonate (K₂CO₃) |

| potassium phosphate (K₃PO₄) |

| cesium carbonate (Cs₂CO₃) |

| 1,4-dioxane |

| tetrahydrofuran (THF) |

| (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol |

| 5-bromothiophene-3-carboxylic acid |

| 2-butyloctanol |

| 2-bromo-5-(bromomethyl)thiophene |

| Pd(dppf)Cl₂ |

Palladium-Catalyzed Cross-Coupling Reactions

Optimization of Catalyst Systems and Reaction Conditions

The synthesis of thiophene-based derivatives often relies on palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed carbonylation of thiophenes to their corresponding carboxylic acids has been explored, the focus for synthesizing esters like this compound is typically on the esterification of the pre-formed 5-bromothiophene-2-carboxylic acid. rsc.org However, the principles of catalyst optimization from related reactions, such as Suzuki and Stille couplings, are highly relevant for subsequent derivatization at the bromine position.

For instance, in the synthesis of 2,5-diheteroarylated thiophenes from 2,5-dibromothiophene, various palladium catalysts and reaction conditions have been optimized. nih.govbeilstein-journals.orgresearchgate.netnih.gov These studies provide a framework for selecting effective catalyst systems for transformations involving the C-Br bond in this compound.

Key parameters that are typically optimized include:

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. nih.govresearchgate.netnih.gov The choice of the palladium precursor can significantly impact catalytic activity.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or dppb (1,4-bis(diphenylphosphino)butane), are often employed to stabilize the palladium catalyst and modulate its reactivity. nih.govresearchgate.net

Base: An appropriate base is crucial for the catalytic cycle. Inorganic bases like potassium phosphate (K₃PO₄) and potassium acetate (KOAc) are frequently used. nih.govresearchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Solvent systems like a mixture of 1,4-dioxane and water are often effective. nih.gov

A notable development is the use of a CO/CO₂-binary system in the palladium-catalyzed direct carbonylation of thiophenes. This system was found to suppress the thermal decomposition of the active palladium species, thereby improving catalyst durability and allowing for high conversion rates with low catalyst loading. rsc.org While this applies to the synthesis of the carboxylic acid precursor, it highlights innovative approaches to optimizing palladium-catalyzed reactions in thiophene chemistry.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Thiophene Derivatives

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60.1-79.1 | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O (4:1) | 95 | Moderate to Good | researchgate.net |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | Not specified | Moderate to Good | nih.govresearchgate.net |

| Pd(OAc)₂ | KOAc | DMA | 100 | Partial to Good | nih.gov |

This table is interactive and can be sorted by column.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the thiophene ring in this compound is susceptible to replacement through various cross-coupling reactions, which can be considered a form of nucleophilic substitution at an sp²-hybridized carbon. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst.

For example, 2-ethylhexyl 5-bromothiophene-2-carboxylate has been successfully coupled with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. This approach yielded a series of 2-ethylhexyl 5-arylthiophene-2-carboxylates in good yields (60.1–79.1%). nih.govmdpi.com This demonstrates that the ester functionality is well-tolerated under these coupling conditions.

Similarly, 5-bromothiophene-2-sulfonamide (B1270684) and 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide have been used as substrates in Suzuki cross-coupling reactions to synthesize a range of 5-aryl derivatives. researchgate.netnih.gov These studies underscore the versatility of the Suzuki reaction for modifying the 5-position of the thiophene ring in molecules containing different functional groups at the 2-position. The reaction conditions are generally mild and tolerant of various substituents on the incoming aryl group.

The general scheme for the Suzuki cross-coupling reaction at the bromine center is as follows:

Scheme 1: Suzuki Cross-Coupling of a 5-Bromothiophene Derivative

Where R' can be a phenyl or other alkyl/aryl group, and Ar is a new aryl substituent.

Derivatization of the Carboxylate Moiety

The carboxylate moiety in this compound can be derivatized to afford other functional groups, most notably amides. The precursor, 5-bromothiophene-2-carboxylic acid, can be converted into amides through condensation reactions with amines. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by reacting 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine, mediated by titanium tetrachloride (TiCl₄) in the presence of pyridine. nih.gov

Another approach involves the esterification of the carboxylic acid, followed by further transformations. For example, 5-bromothiophene-2-carboxylic acid can be esterified with an alcohol like 2-ethylhexanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM). nih.govmdpi.com This Steglich esterification is a mild method that can likely be adapted for the synthesis of the corresponding phenyl ester using phenol as the nucleophile.

Once the ester is formed, it can be a precursor for other derivatives. For instance, while not specifically demonstrated for this compound, the general reactivity of esters allows for transformations such as hydrolysis back to the carboxylic acid or reduction to the corresponding alcohol.

Table 2: Examples of Derivatization of 5-Bromothiophene-2-carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine, TiCl₄, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Amide Formation | nih.gov |

| 5-Bromothiophene-2-carboxylic acid | 2-Ethylhexanol, DCC, DMAP | 2-Ethylhexyl 5-bromothiophene-2-carboxylate | Esterification | nih.govmdpi.com |

| 5-Bromothiophene-2-sulfonamide | Acetic anhydride | 5-Bromothiophene-2-sulfonyl acetamide | Acetylation | researchgate.net |

This table is interactive and can be sorted by column.

Molecular Design and Synthesis of Advanced Phenyl 5 Bromothiophene 2 Carboxylate Derivatives

Strategies for Structural Diversification via Aryl and Alkyl Substitutions

The functionalization of the phenyl 5-bromothiophene-2-carboxylate core through the introduction of various aryl and alkyl substituents is a primary strategy for tuning its electronic and steric properties. The bromine atom at the 5-position of the thiophene (B33073) ring is particularly amenable to cross-coupling reactions, while the carboxylate group provides a handle for esterification.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are extensively employed for the introduction of aryl groups. nycu.edu.twfrontiersin.orgsigmaaldrich.comfigshare.com This reaction involves the coupling of the 5-bromo position with a variety of arylboronic acids in the presence of a palladium catalyst and a base. This method allows for the synthesis of a wide array of 5-arylthiophene-2-carboxylate derivatives with moderate to good yields. nycu.edu.twfrontiersin.org The choice of catalyst, base, and solvent can be optimized to suit the specific substrates and desired products. nycu.edu.tw For instance, the coupling of 2-ethylhexyl 5-bromothiophene-2-carboxylate with different arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane (B91453)/water solvent system.

Esterification of the carboxylic acid group is a straightforward method for introducing alkyl diversity. Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is an effective method for this transformation. This approach has been used to synthesize various alkyl esters, such as 2-ethylhexyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid and 2-ethylhexanol.

The following table summarizes representative examples of structural diversification of the 5-bromothiophene-2-carboxylate scaffold.

| Entry | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Ref. |

| 1 | 5-bromothiophene-2-carboxylic acid | 2-ethylhexanol | Steglich Esterification | 2-ethylhexyl 5-bromothiophene-2-carboxylate | - | |

| 2 | 2-ethylhexyl 5-bromothiophene-2-carboxylate | p-tolylboronic acid | Suzuki Coupling | 2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | - | |

| 3 | 5-bromothiophene-2-carboxylic acid | pyrazin-2-amine | Amidation (TiCl₄) | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75 | mdpi.com |

| 4 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | phenylboronic acid | Suzuki Coupling | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |

Synthesis of Conjugated Systems Incorporating this compound Moieties

The incorporation of the this compound unit into larger π-conjugated systems is of significant interest for the development of novel organic electronic and optoelectronic materials. orientjchem.orgbohrium.comntu.ac.uktandfonline.com Thiophene-based conjugated polymers are well-established as excellent organic semiconductors. researchgate.netmdpi.com The electronic properties of these materials can be finely tuned by modifying the monomeric units.

The polymerization of thiophene derivatives can be achieved through various transition metal-catalyzed cross-coupling reactions. bohrium.comtandfonline.com For instance, the polymerization of 2-(5-bromothiophene-2-yl)-3-hexylthiophene has been reported, although it resulted in a highly insoluble polymer. bohrium.com This highlights a common challenge in the synthesis of conjugated polymers, where solubility can be a significant issue. The introduction of flexible side chains, such as hexyl groups, is a common strategy to improve the solubility and processability of the resulting polymers. bohrium.com

Direct arylation polymerization is another powerful technique for the synthesis of thiophene-containing conjugated polymers. ntu.ac.uk This method avoids the need for pre-functionalized monomers (e.g., with boronic acids or organotin reagents), offering a more atom-economical and straightforward route to these materials. ntu.ac.uk The synthesis of thiophene-flanked benzothiadiazole derivatives and their subsequent polymerization with fluorene (B118485) dibromide via direct arylation polycondensation has been demonstrated to produce well-defined alternating copolymers. ntu.ac.uk

The following table provides examples of thiophene-based monomers and their polymerization.

| Monomer | Polymerization Method | Resulting Polymer | Properties/Applications | Ref. |

| 2-(5-bromothiophene-2-yl)-3-hexylthiophene | C-H functionalization polycondensation | Poly(2-(5-bromothiophene-2-yl)-3-hexylthiophene) | Highly insoluble | bohrium.com |

| Thiophene-flanked benzothiadiazole and fluorene dibromide | Direct arylation polycondensation | Alternating copolymer | Optoelectronic devices, sensing, bioimaging | ntu.ac.uk |

Development of Hybrid Scaffolds: Pyrazole-Thiophene Amides and Schiff Bases

The integration of the this compound core with other heterocyclic systems, such as pyrazole (B372694), or with functional groups like imines (Schiff bases), leads to the creation of hybrid scaffolds with potentially novel biological activities and material properties.

Pyrazole-thiophene amides can be synthesized by reacting a thiophene carboxylic acid derivative with a pyrazole amine. frontiersin.org For example, 5-bromothiophene-2-carboxylic acid can be reacted with various substituted and unsubstituted pyrazole amines to form the corresponding amides. frontiersin.org The resulting 5-bromo-N-(pyrazolyl)thiophene-2-carboxamides can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at the 5-position of the thiophene ring. frontiersin.org Different catalytic systems and reaction conditions can be employed to optimize the yield of the desired amide products. frontiersin.org

Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. Thiophene-2-carboxaldehyde and its derivatives are common starting materials for the synthesis of thiophene-containing Schiff bases. nycu.edu.tw For instance, 5-bromo-2-thiophene carboxaldehyde can be condensed with various anilines to produce 2-((5-bromothiophen-2-yl)methyleneamino)phenol derivatives. These Schiff bases can act as ligands for the formation of metal complexes with interesting electronic and biological properties.

The following table presents examples of the synthesis of pyrazole-thiophene amides and Schiff bases.

| Thiophene Precursor | Amine/Aldehyde | Reaction Type | Product | Yield (%) | Ref. |

| 5-bromothiophene-2-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Amidation (TiCl₄/pyridine) | 5-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | 12 | frontiersin.org |

| 5-bromothiophene-2-carboxylic acid | tert-butyl-3-amino-5-methylpyrazole-1-carboxylate | Amidation | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 48 | frontiersin.org |

| 5-bromo-2-thiophene carboxaldehyde | 2-aminothiophenol | Condensation | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | - | nycu.edu.tw |

| Thiophene-2-carboxaldehyde | Aniline | Condensation | 2-thiophenylidine aniline | - |

Incorporation into Liquid Crystalline Structures

The integration of the this compound moiety into calamitic (rod-like) molecular architectures is a promising strategy for the development of novel liquid crystalline materials. The thiophene ring, when incorporated into the core of a mesogen, can influence the material's mesomorphic properties, such as the type of liquid crystalline phase and the transition temperatures. nycu.edu.tw The inclusion of a thiophene ring can lead to materials with lower melting points, increased optical anisotropy, and faster response times in electro-optic devices compared to their purely phenyl-based analogues.

The synthesis of thiophene-based liquid crystals often involves the connection of the thiophene core to other aromatic units, such as phenyl or biphenyl (B1667301) rings, through linker groups like esters or Schiff bases. Terminal flexible alkyl or alkoxy chains are also crucial for the formation of liquid crystalline phases.

The following table summarizes the mesomorphic properties of selected thiophene-based liquid crystals.

| Compound | Phase Transitions (°C) | Mesophase(s) | Ref. |

| (R)–(–)-4-(l-methylheptyloxycarbonyl)phenyl 5-(4-decyloxyphenyl)thiophene-2-carboxylate | I 97.4 SA 92.2 SC* 81.4 Ferri 78.8 Antiferroelectric 48.6 Glass | SA, SC*, Ferrielectric, Antiferroelectric | |

| 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate | - | Nematic | |

| (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-alkoxybenzoates (Tn) | - | Nematic |

Advanced Spectroscopic Characterization in Research of Phenyl 5 Bromothiophene 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of Phenyl 5-bromothiophene-2-carboxylate, ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of 5-bromo-thiophene-2-carboxylic acid, the precursor to the phenyl ester, characteristic signals for the thiophene (B33073) protons are observed as doublets at approximately 7.63 ppm and 7.11 ppm, with a coupling constant (J) of 4.0 Hz. ichemical.com The acidic proton of the carboxylic acid group appears as a broad singlet at around 10.87 ppm, which is exchangeable with D₂O. ichemical.com For ester derivatives like 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the thiophene proton appears as a singlet at 7.83 ppm. rsc.org

The ¹³C NMR spectra provide further structural confirmation. For a derivative like 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the carbonyl carbon of the ester group resonates at approximately 162.3 ppm. rsc.org The carbon atoms of the thiophene ring show signals at around 139.2 ppm, 132.7 ppm, and 126.1 ppm. rsc.org The carbon attached to the bromine is also identifiable in the spectrum.

Table 1: Representative ¹H NMR Data for 5-Bromothiophene-2-carboxylic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| COOH | 10.87 | br s | - |

| Thiophene-H | 7.63 | d | 4.0 |

| Thiophene-H | 7.11 | d | 4.0 |

Data sourced from CDCl₃ solvent. ichemical.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound derivatives, the IR spectrum reveals key vibrational frequencies.

A prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1715-1730 cm⁻¹. For related carboxylic acid precursors, this band is often observed at a slightly lower frequency. For instance, in 3-bromo-4-phenylisothiazole-5-carboxylic acid, a related heterocyclic compound, a strong C=O stretch is seen at 1736 cm⁻¹. mdpi.com The O-H stretch of the carboxylic acid group in precursors is characterized by a broad band in the region of 2500-3300 cm⁻¹. mdpi.com

The thiophene ring itself gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. iosrjournals.org The aromatic C-C stretching vibrations occur in the 1350-1600 cm⁻¹ region. iosrjournals.org The C-S stretching mode of the thiophene ring can be found in the range of 687-710 cm⁻¹. iosrjournals.org The C-Br stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry Techniques in Molecular Characterization (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Both low-resolution techniques like Electron Ionization Mass Spectrometry (EI-MS) and high-resolution techniques (HRMS) are employed.

The mass spectrum of compounds containing bromine is distinguished by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For example, the molecular ion region for 5-Bromothiophene-2-carbaldehyde shows this pattern. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For a derivative, 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the calculated mass for [M+H]⁺ was 445.1214, with the found mass being identical. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Table 2: HRMS Data for a this compound Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | [M+H]⁺ | 445.1214 | 445.1214 |

Data for a related thiophene carboxylate derivative. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The thiophene ring, being aromatic, exhibits characteristic UV absorptions.

For a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, the UV-vis spectrum in dichloromethane (B109758) showed a maximum absorption (λ_max) at 298 nm. mdpi.com Another similar compound, 3-bromoisothiazole-5-carboxylic acid, displayed a λ_max at 284 nm. mdpi.com These absorptions are attributed to π → π* transitions within the aromatic systems. The position and intensity of these bands can be influenced by the nature and position of substituents on the thiophene and phenyl rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized substance.

For derivatives of this compound, the experimentally determined weight percentages of C, H, N, and S are compared against the calculated values for the proposed molecular formula. For instance, in the characterization of 3-bromo-4-phenylisothiazole-5-carboxylic acid, a correct elemental analysis was obtained for the molecular formula C₁₀H₆BrNO₂S, providing crucial evidence for the compound's identity. mdpi.com

Computational Chemistry and Theoretical Investigations of Phenyl 5 Bromothiophene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic and structural properties of molecules like Phenyl 5-bromothiophene-2-carboxylate. nih.govmdpi.com DFT calculations allow for the determination of optimized molecular geometry, electronic distribution, and various spectroscopic properties. mdpi.com By solving the Kohn-Sham equations, this method provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.

In the context of this compound and its derivatives, DFT calculations are employed to understand the impact of substituent groups on the thiophene (B33073) and phenyl rings. nih.govnih.gov These theoretical studies can predict bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography. Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and potential applications. nih.govresearchgate.net For instance, the distribution of electron density and the energies of molecular orbitals are fundamental outputs of DFT calculations that inform further analysis. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is extensively applied in the computational analysis of this compound. nih.gov This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net In the case of this compound derivatives, FMO analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. Computational studies on related thiophene derivatives have shown how different substituents on the aryl ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govnih.govresearchgate.net These calculations are instrumental in designing molecules with specific electronic properties.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | -8.31 | -0.89 | 7.42 |

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | -9.13 | -1.64 | 7.49 |

| Phenethyl 5-(p-tolyl)thiophene-2-carboxylate | -8.41 | -0.91 | 7.50 |

| Phenethyl 5-phenylthiophene-2-carboxylate | -8.68 | -1.02 | 7.66 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations play a crucial role in the prediction and understanding of the non-linear optical (NLO) properties of organic molecules. This compound and its derivatives are of interest for NLO applications due to the presence of a conjugated π-system that facilitates intramolecular charge transfer. Computational methods, particularly DFT, are used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.govresearchgate.net

The NLO properties of these compounds are highly dependent on their molecular structure, specifically the presence of electron-donating and electron-accepting groups connected through a π-conjugated bridge. nih.gov In derivatives of this compound, the thiophene ring can act as part of the conjugated system, while the phenyl ring can be substituted with various groups to modulate the charge transfer characteristics. nih.govresearchgate.net Computational studies have shown that strong electron-donating groups on the phenyl ring can lead to an increased flow of electrons through the system, resulting in higher β values. nih.gov These theoretical predictions are invaluable for the rational design of new NLO materials with enhanced performance.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface provides a color-coded map of the electrostatic potential, where different colors represent regions of varying electron density. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. ajchem-a.com

For this compound, an MEP analysis would reveal the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the carboxylate group and the sulfur atom of the thiophene ring would be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit a positive potential. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the crystal packing and biological activity of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net This provides a detailed understanding of the reaction kinetics and selectivity.

A common reaction involving this compound is the Suzuki cross-coupling reaction, where the bromine atom is replaced by an aryl group. nih.govmdpi.com DFT calculations can be used to model the catalytic cycle of this palladium-catalyzed reaction, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net Such studies can help in optimizing reaction conditions and in understanding the role of ligands and solvents. Similarly, the mechanisms of other reactions, such as esterification or amidation of the carboxylic acid group, can be investigated computationally to gain insights into their stereochemical and regiochemical outcomes. researchgate.netmdpi.com

Investigation of Molecular Stability and Conformational Landscapes

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around single bonds. The investigation of the conformational landscape and molecular stability of the compound is essential for understanding its physical and chemical properties. Computational methods can be used to explore the potential energy surface of the molecule and to identify its stable conformers. researchgate.net

By performing a systematic scan of the dihedral angles, particularly those involving the phenyl and thiophene rings relative to the carboxylate group, it is possible to locate the energy minima corresponding to the most stable conformations. These calculations also provide information about the energy barriers between different conformers, which is important for understanding the molecule's flexibility. The relative energies of the conformers can be used to predict their populations at a given temperature. This information is valuable for interpreting experimental data, such as NMR spectra, and for understanding how the molecule might interact with biological receptors or other molecules.

Applications in Advanced Materials Science and Organic Electronics

Role in Organic Semiconductors and Conductive Polymers

The thiophene (B33073) ring is a fundamental component in the design of organic semiconductors and conductive polymers due to its electron-rich nature and the ability of its sulfur atom's lone pairs to participate in π-conjugation. This delocalization of electrons along a polymer backbone is critical for charge transport. Thiophene derivatives are foundational to many conductive polymers, which possess a unique combination of the electrical properties of metals with the processing advantages of plastics. ekb.egazom.com

Phenyl 5-bromothiophene-2-carboxylate serves as a monomer or a precursor to monomers for these materials. The bromine atom on the thiophene ring is a reactive site, enabling polymerization through various cross-coupling reactions to form polythiophene chains. The phenyl group attached via the carboxylate linker can influence the final polymer's properties, including:

Solubility: Enhancing solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing.

Molecular Packing: Affecting the intermolecular arrangement and π-stacking of the polymer chains in the solid state, which directly impacts charge carrier mobility. nih.gov

New phenyl and phenylthienyl derivatives have been synthesized and characterized for use in organic thin-film transistors (OTFTs), demonstrating p-channel characteristics with notable carrier mobility. nih.gov The development of such materials is essential for creating flexible and large-area electronic devices.

Table 1: Role of Thiophene Derivatives in Organic Electronics

| Application Area | Role of Thiophene Moiety | Key Properties Influenced by Substituents |

|---|---|---|

| Organic Semiconductors | Forms the π-conjugated backbone for charge transport. | Solubility, molecular packing, charge mobility. |

| Conductive Polymers | Acts as a repeating unit in electroactive polymer chains. | Electrical conductivity, stability, processability. |

| Optoelectronic Devices | Serves as an electron donor or π-bridge in functional dyes. | Light absorption, energy levels, power conversion efficiency. nih.gov |

Development of Optoelectronic Devices and Solar Cells

Thiophene-based compounds are integral to the advancement of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs). nbinno.commdpi.com In these applications, molecules are often designed with a donor-π-acceptor (D-π-A) architecture to facilitate efficient charge separation and transport upon light absorption. sigmaaldrich.com

This compound is a valuable intermediate for constructing these complex molecules. rsc.org The 5-bromothiophene unit can function as part of the π-conjugated bridge that connects electron-donating and electron-accepting moieties. The bromine atom provides a handle for synthetic chemists to use in coupling reactions (e.g., Suzuki or Stille coupling) to link the thiophene to other aromatic systems, thereby extending the conjugation length and tuning the material's absorption spectrum. Research has shown that incorporating specific additives, including phenyl-containing compounds, into the active layer of polymer solar cells can facilitate the ordering of polymer chains, leading to higher absorbance and enhanced power conversion efficiency. nih.gov

Utilization in Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for applications in optical data storage, frequency conversion, and optical switching. nih.gov Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) from an electron-donor group to an electron-acceptor group often display large NLO responses. researchgate.net

Derivatives synthesized from this compound are promising candidates for NLO materials. The thiophene ring acts as an efficient π-bridge for electron delocalization. researchgate.net By strategically modifying the molecule—for instance, by replacing the bromine atom with a strong electron-donating group and attaching an electron-accepting group elsewhere on the conjugated system—researchers can create "push-pull" chromophores. The phenyl group can also be functionalized to further modulate the electronic properties and enhance the molecular hyperpolarizability, which is a measure of the NLO response. researchgate.netmdpi.com

Application in Electroactive Materials and Sensors

Electroactive materials can change their optical or electrical properties in response to an electrical stimulus. Conductive polymers based on polythiophene are a prominent class of such materials, finding use in electrochromic devices (smart windows), supercapacitors, and chemical sensors. ekb.egazom.com

The electropolymerization of monomers derived from this compound can produce thin, electroactive films on electrode surfaces. These films can exhibit reversible color changes (electrochromism) during oxidation and reduction, making them suitable for display technologies. azom.com Furthermore, these functionalized polymer surfaces can be used to fabricate highly sensitive chemical sensors and biosensors. For example, by immobilizing specific enzymes or antibodies onto a thiophene-based polymer, it is possible to create a sensor that generates an electrical signal upon detecting its target analyte, such as nitric oxide or other biomolecules. azom.com

Integration into Liquid Crystalline Materials

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. When organic semiconductors possess liquid crystalline properties, they can self-assemble into highly ordered domains, which is highly beneficial for charge transport in devices like organic field-effect transistors (OFETs). researchgate.net

The rigid, rod-like structure of molecules containing both phenyl and thiophene rings can give rise to liquid crystalline behavior. The core structure of this compound provides this necessary rigidity. By attaching flexible alkyl chains to this core (for example, through modification of the phenyl ring or substitution of the bromine atom), it is possible to synthesize liquid crystalline organic semiconductors. These materials can be processed from solution, and upon cooling from an ordered liquid crystal phase (like a smectic phase), they can form uniform, molecularly flat polycrystalline films with high charge carrier mobility, a key requirement for high-performance printed electronics. researchgate.net

Use as Chemical Intermediates in Advanced Synthesis

Perhaps the most significant role of this compound is its function as a versatile chemical intermediate. nbinno.com The compound features multiple reactive sites that can be selectively addressed in multi-step syntheses.

The Bromine Atom: The C-Br bond at the 5-position of the thiophene ring is a key functional group for carbon-carbon bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. researchgate.net This allows for the precise and controlled assembly of complex conjugated molecules, oligomers, and polymers for the applications described above.

The Carboxylate Group: The phenyl ester can be hydrolyzed to reveal a carboxylic acid. This carboxylic acid group can then be converted into other functional groups like amides or used to anchor the molecule to metal oxide surfaces, which is a common strategy in the fabrication of dye-sensitized solar cells. sigmaaldrich.com

This synthetic versatility makes this compound and its parent acid, 5-bromothiophene-2-carboxylic acid, indispensable building blocks for creating a wide array of functional organic materials tailored for specific electronic and optical properties. rsc.orgbeilstein-journals.orgresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of phenyl 5-bromothiophene-2-carboxylate typically involves the esterification of 5-bromothiophene-2-carboxylic acid. While effective, future research is geared towards developing more efficient and environmentally friendly synthetic routes.

Microwave-Assisted Synthesis: A promising area of exploration is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, thus aligning with the principles of green chemistry. researchgate.netmdpi.com For the synthesis of this compound and its derivatives, microwave irradiation could be employed to accelerate both the initial esterification and subsequent functionalization reactions, such as the Suzuki coupling of the bromo-substituent. researchgate.netmdpi.com

Enzymatic Synthesis: Another avenue for sustainable synthesis is the use of enzymatic catalysts. Lipases, for instance, are known to catalyze esterification reactions under mild conditions, offering high selectivity and reducing the need for harsh reagents and solvents. The enzymatic synthesis of thiophene-based polyesters has already been demonstrated, suggesting that a similar biocatalytic approach could be developed for the production of this compound. researchgate.net This would not only be a greener alternative but could also lead to higher purity products.

| Synthesis Method | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Solvent-free conditions |

| Enzymatic Synthesis | Mild reaction conditions, High selectivity, Reduced use of harsh reagents |

Advanced Functionalization Strategies for Tailored Material Properties

The bromine atom on the thiophene (B33073) ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds. Future research will likely focus on expanding the scope of these reactions with this compound as a substrate, coupling it with a wider range of boronic acids, alkenes, and alkynes to create novel materials with tailored electronic and optical properties. researchgate.net For example, the Heck reaction can be used to introduce vinyl groups, which are useful for polymerization or further functionalization. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, opening the door to the synthesis of a variety of arylamine derivatives. wikipedia.orgrsc.org Applying this reaction to this compound would allow for the introduction of various amine-containing moieties, which are known to be important in the design of hole-transporting materials for organic electronics.

| Functionalization Strategy | Bond Formed | Potential Applications of Derivatives |

| Suzuki Coupling | Carbon-Carbon (Aryl) | Organic electronics, liquid crystals |

| Heck Coupling | Carbon-Carbon (Vinyl) | Polymer synthesis, functional materials |

| Sonogashira Coupling | Carbon-Carbon (Alkynyl) | Conjugated polymers, molecular wires |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Hole-transporting materials, pharmaceuticals |

In-depth Computational Studies for Predictive Design and Materials Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the design and discovery of new materials. For this compound and its derivatives, DFT calculations can provide valuable insights into their electronic structure and properties, guiding synthetic efforts towards molecules with desired functionalities.

Predicting Electronic Properties: A key parameter that can be calculated using DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. mdpi.comnih.gov This gap is crucial in determining the electronic and optical properties of a molecule, such as its absorption and emission spectra, and its potential as a semiconductor. A smaller HOMO-LUMO gap generally indicates higher reactivity and better charge transport properties. mdpi.com Computational studies can be used to screen a virtual library of derivatives of this compound, predicting their HOMO-LUMO gaps and helping to identify promising candidates for synthesis and testing in electronic devices. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are another valuable output of DFT calculations. They visualize the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net This information is critical for understanding intermolecular interactions and predicting how molecules will pack in the solid state, which in turn influences the bulk properties of a material.

| Computational Method | Information Gained | Application in Materials Design |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electronic structure | Prediction of electronic and optical properties, screening of candidate molecules |

| Molecular Electrostatic Potential (MEP) | Charge distribution, intermolecular interactions | Understanding solid-state packing, predicting bulk material properties |

Expansion into New Areas of Materials Science and Chemical Engineering

The unique properties of this compound and its derivatives make them promising candidates for a range of applications in materials science and chemical engineering.

Organic Electronics: Thiophene-based materials are already widely used in organic electronics due to their excellent charge transport properties and stability. researchgate.net this compound can serve as a monomer for the synthesis of novel conductive polymers. researchgate.net By functionalizing the bromine atom, it is possible to tune the electronic properties of the resulting polymer, making it suitable for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to create well-defined, regioregular polymers is crucial for achieving high device performance. mdpi.com

Biodegradable Polymers: There is a growing demand for sustainable and biodegradable materials. Thiophene-based polyesters have shown promise as biodegradable alternatives to traditional plastics. researchgate.net The ester linkage in this compound makes it a potential monomer for the synthesis of such polymers. Future research could focus on copolymerizing this monomer with other bio-based molecules to create new materials with tailored degradation rates and mechanical properties.

| Application Area | Role of this compound | Potential Impact |

| Organic Thin-Film Transistors (OTFTs) | Building block for semiconducting polymers | Development of flexible and low-cost electronics |

| Organic Photovoltaics (OPVs) | Monomer for donor or acceptor materials | Creation of efficient and lightweight solar cells |

| Biodegradable Polymers | Monomer for polyester (B1180765) synthesis | Development of sustainable and environmentally friendly plastics |

Q & A

Basic: What are the established synthetic routes for Phenyl 5-bromothiophene-2-carboxylate, and what key reaction parameters influence yield?

Methodological Answer:

A common synthetic route involves Suzuki-Miyaura cross-coupling reactions . For example, methyl 5-bromothiophene-2-carboxylate (a precursor) can be synthesized by reacting (4-(diphenylamino)phenyl)boronic acid with methyl 5-bromothiophene-2-carboxylate in the presence of Pd(dppf)Cl₂ catalyst and K₂CO₃ in a THF/water solvent system at 80°C under inert conditions . Key parameters affecting yield include:

- Catalyst loading : Optimal Pd(dppf)Cl₂ concentration (~5 mol%) balances reactivity and cost.

- Solvent ratio : A 2:1 THF/water ratio enhances solubility and reaction efficiency.

- Temperature control : Maintaining 80°C prevents side reactions.

Post-synthesis, column chromatography (silica gel, dichloromethane eluent) achieves >85% purity .

Basic: How can researchers optimize purification methods for this compound to ensure high purity?

Methodological Answer:

Purification typically involves gradient column chromatography with silica gel as the stationary phase. For brominated thiophene derivatives:

- Eluent selection : A DCM/hexane gradient (e.g., 10–30% DCM) resolves polar byproducts.

- Monitoring : TLC (UV visualization at 254 nm) tracks fractions.

- Recrystallization : Ethanol/water mixtures (1:3 v/v) at 0°C enhance crystallinity.

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) can validate purity (>95%) .

Advanced: What crystallographic techniques are recommended for resolving structural ambiguities in brominated thiophene derivatives?

Methodological Answer:

X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

- Data collection : Use high-resolution (<1.0 Å) datasets to resolve bromine’s electron density.

- Validation tools : Check for twinned data via R-factor analysis (Rint < 0.05) and PLATON’s ADDSYM algorithm .

- Hydrogen placement : SHELXL’s HFIX command automates hydrogen bonding networks.

For ambiguous cases (e.g., disordered bromine positions), iterative refinement with Olex2 or WinGX interfaces reduces R1 values .

Advanced: How do hydrogen bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

Graph set analysis (GSA) and Etter’s rules predict hydrogen-bond-driven assemblies. For thiophene carboxylates:

- Carboxylate O–H···O interactions : Form C(4) chains (per GSA notation), stabilizing 1D helical structures.

- Bromine’s role : Br···π interactions (3.3–3.5 Å) enhance π-stacking between aromatic rings .

Experimental validation involves temperature-dependent XRD to track phase transitions and Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Data Contradiction: How should researchers address discrepancies in crystallographic data between different refinement software?

Methodological Answer:

Discrepancies often arise from twinning or overparameterization . Mitigation strategies:

- Cross-validation : Refine datasets using SHELXL, JANA2006, and Olex2 to compare R-factors.

- Twinned data : Apply TWIN/BASF commands in SHELXL for detwinning .

- Restraints : Use SIMU/DELU restraints to suppress atomic displacement parameter (ADP) overfitting.

For unresolved conflicts, high-pressure crystallography (e.g., diamond anvil cell at 1 GPa) can stabilize metastable polymorphs .

Advanced: What role does this compound play in designing functional materials?

Methodological Answer:

Its electron-deficient thiophene core and bromine substituent enable:

- Catalyst design : As a ligand in Pd-catalyzed cross-couplings (e.g., C–H activation).

- Organic electronics : Incorporation into π-conjugated polymers for OLEDs (λem ~450 nm).

- Supramolecular frameworks : Bromine’s halogen bonding directs 2D/3D network formation.

Characterization via DFT calculations (Gaussian 16, B3LYP/6-31G*) optimizes frontier orbital alignment .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.8 ppm) and ester carbonyls (δ 3.9 ppm for –OCH₃).

- IR : Strong C=O stretch at ~1700 cm⁻¹ confirms ester functionality.

- MS : ESI-MS ([M+H]⁺) matches theoretical m/z (e.g., 297.1 for C₁₁H₈BrO₂S).

For trace impurities (<1%), LC-MS/MS with MRM transitions enhances sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.